Potassium hexadecanoate-d31
Overview
Description
Potassium hexadecanoate-d31, also known as Potassium palmitate-d31, is a research chemical . It has a molecular formula of C16H31KO2 and a molecular weight of 325.7 g/mol . It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The linear formula for Potassium hexadecanoate-d31 is CD3(CD2)14CO2K . The SMILES string representation is [K+].[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([O-])=O .
Physical And Chemical Properties Analysis
Potassium hexadecanoate-d31 is a solid with a molecular weight of 325.7 g/mol . It has a melting point of 285 °C (dec.) (lit.) .
Scientific Research Applications
NMR Studies in Alkanoic Acid Urea Inclusion Compounds Potassium hexadecanoate-d31 has been studied in the context of NMR (Nuclear Magnetic Resonance) spectroscopy. Research conducted by Vold, Hoatson, and Subramanian (1998) examined the orientation dependence of deuteron relaxation times in urea inclusion compounds containing hexadecanoic acid-d31. This study provided insights into the molecular dynamics of such compounds, especially regarding rotational diffusion and quadrupole coupling constants (Vold, Hoatson, & Subramanian, 1998).
Piezoelectric Properties of Potassium Niobate Single Crystals Research on potassium niobate (KNbO3) single crystals, which are known for their piezoelectric properties, has involved potassium hexadecanoate-d31. Yokoh et al. (2006) and Wada et al. (2004) investigated the piezoelectric constants of these crystals, including the d31 constant, a key parameter in piezoelectric materials. These studies contributed to the understanding of domain configurations in piezoelectric materials and their effects on piezoelectric properties (Yokoh et al., 2006); (Wada et al., 2004).
Bioactivity and Antioxidant Testing In the realm of bioactivity and antioxidant testing, hexadecanoic acid, a component related to potassium hexadecanoate-d31, was studied. Panggua et al. (2016) investigated the bioactivity of hexadecanoic acid through toxicity and antioxidant tests. This research contributes to understanding the bioactive potential of compounds related to potassium hexadecanoate-d31 (Panggua et al., 2016).
Potassium Ion Batteries Research has also explored the role of potassium-based compounds in battery technology. He et al. (2018) investigated the use of hard carbon derived from skimmed cotton for potassium-ion batteries, highlighting the potential applications of potassium-related compounds in energy storage technologies (He et al., 2018).
Potassium in Agriculture The study of potassium in agriculture, including its role in soil and plant physiology, has relevance to potassium hexadecanoate-d31. Römheld and Kirkby (2010) reviewed future research needs on potassium in agriculture, indicating the importance of potassium compounds in agricultural practices and research (Römheld & Kirkby, 2010).
Safety And Hazards
Potassium hexadecanoate-d31 is for research use only and not for human or veterinary use . It can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-HXKBIXQXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745731 | |
Record name | Potassium (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hexadecanoate-d31 | |
CAS RN |
63074-47-5 | |
Record name | Potassium (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63074-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.